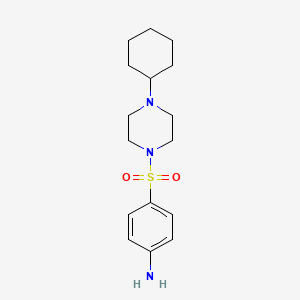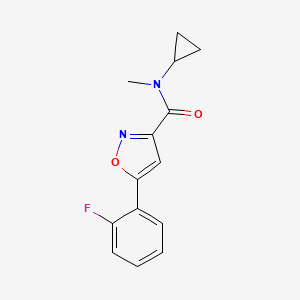![molecular formula C14H18N4O B7531168 N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since undergone numerous scientific investigations to determine its efficacy as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has been shown to induce the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines play a key role in the immune response and are involved in the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide as a potential anti-cancer agent is its ability to activate the immune system. This makes it a promising candidate for combination therapy with other anti-cancer agents. However, N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has also been shown to have a number of limitations. For example, it has a short half-life and is rapidly metabolized in vivo. This can make it difficult to achieve therapeutic levels of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide in the body.
Orientations Futures
There are a number of future directions for research on N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide. One area of research is the development of more effective synthesis methods for N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide. Another area of research is the identification of biomarkers that can be used to predict response to N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide. Additionally, there is ongoing research to determine the optimal dosing regimen for N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide and to identify potential combination therapies that may enhance its anti-cancer activity.
Conclusion
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide is a promising anti-cancer agent that has been extensively studied for its potential use in cancer treatment. Its ability to activate the immune system makes it a promising candidate for combination therapy with other anti-cancer agents. While there are limitations to its use, ongoing research is focused on identifying ways to overcome these limitations and to optimize its use as a potential anti-cancer agent.
Méthodes De Synthèse
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide is a synthetic compound that is typically prepared through a multistep process. The synthesis of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide involves the reaction of 2-acetylpyrrole with dimethylamine to form a pyrrole intermediate. This intermediate is then reacted with 2-chloro-5-nitropyridine to form the final product, N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide. The synthesis of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide is a complex process that requires careful attention to detail to ensure that the final product is of high purity.
Applications De Recherche Scientifique
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its potential use in cancer treatment. Initial studies showed that N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide had potent anti-tumor activity in a variety of preclinical models. This led to the development of N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide as a potential anti-cancer agent. N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide has been shown to be effective against a variety of cancers, including melanoma, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-7-12(18(10)4)14(19)16-13-8-6-11(9-15-13)17(2)3/h5-9H,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVFQMFYTKZAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)


![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)

![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)